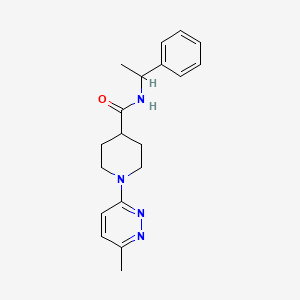
1-(6-methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a synthetic compound that belongs to the class of piperidine carboxamides.
Wissenschaftliche Forschungsanwendungen
Insect Repellent Efficacy
A study evaluated the repellent efficacy of N,N-diethyl-3-methyl-benzamide (deet), a piperidine derivative (AI3-37220), and a combination of deet and AI3-37220 against Aedes communis (mosquito) and Simulium venustum (black fly). The piperidine derivative showed significant repellency, offering more than 95% protection against both insects, outperforming deet in prolonged application scenarios. This suggests potential for piperidine derivatives in developing effective insect repellents (Debboun et al., 2000).
HIV-1 Protease Inhibition
L-735,524, a piperidine-based compound, was identified as a potent inhibitor of HIV-1 protease, demonstrating the therapeutic potential of piperidine derivatives in treating HIV-1 infections. Metabolite profiling through clinical evaluation revealed significant pathways including glucuronidation and N-oxidation, highlighting its metabolism in humans (Balani et al., 1995).
Implications in Parkinsonism
Research identified that illicit drug synthesis byproducts, specifically 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), a piperidine derivative, can cause marked Parkinsonism. This underscores the neurotoxic potential of certain piperidine derivatives when misused or resulting from illicit drug synthesis (Langston et al., 1983).
Eigenschaften
IUPAC Name |
1-(6-methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-8-9-18(22-21-14)23-12-10-17(11-13-23)19(24)20-15(2)16-6-4-3-5-7-16/h3-9,15,17H,10-13H2,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEQUBJEMBZGNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2379193.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2379194.png)
![N-(2,6-dimethylphenyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2379196.png)
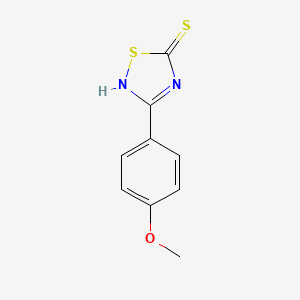
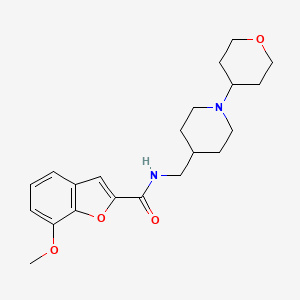
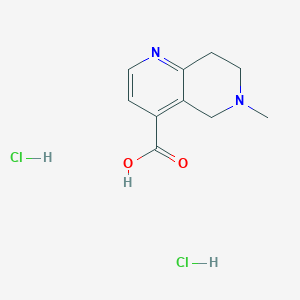
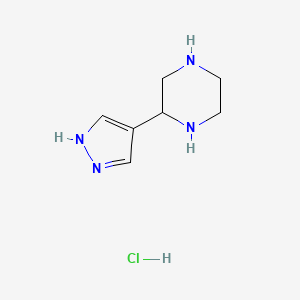
![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate](/img/structure/B2379206.png)
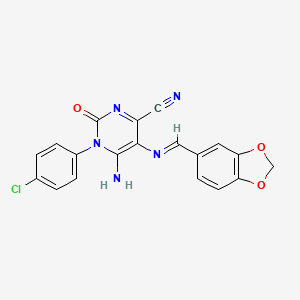
![N-cyclohexyl-1-{5-[(3-methylbutanoyl)amino]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B2379208.png)
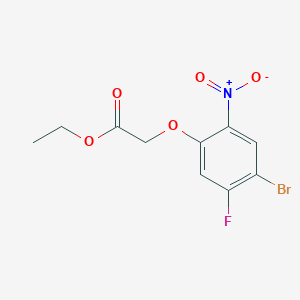
![methyl 2,4-dioxo-3-[6-oxo-6-(prop-2-enylamino)hexyl]-1H-quinazoline-7-carboxylate](/img/structure/B2379210.png)
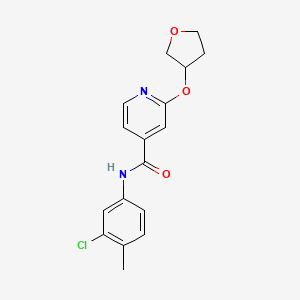
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2379215.png)